molecular formula C9H10OS B13524416 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

Cat. No.: B13524416
M. Wt: 166.24 g/mol
InChI Key: BGGIBENEGIZHNP-ONEGZZNKSA-N
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Description

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is an organic compound with the molecular formula C9H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the acrylaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids or ketones under controlled conditions.
Key reagents and outcomes :

ReagentConditionsProductNotesSource
KMnO₄Acidic, 25–50°C3-(2,5-Dimethylthiophen-3-yl)acrylic acidRequires stoichiometric control to avoid over-oxidation
m-CPBABF₃·Et₂O, 0–25°CThiophene S-oxide intermediatesForms cycloadducts with dienophiles (e.g., maleimides)
CrO₃H₂SO₄, 40°CPartially oxidized aldehyde derivativesLimited utility due to side reactions

Oxidation of the thiophene ring itself (e.g., to S,S-dioxides) is rare but feasible under strong oxidative conditions like H₂O₂/CF₃COOH, forming reactive intermediates for cycloadditions .

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl or methyl group.
Common reductants :

ReagentConditionsProductYieldSource
NaBH₄EtOH, 25°C3-(2,5-Dimethylthiophen-3-yl)allyl alcohol75–85%
LiAlH₄THF, 0°C3-(2,5-Dimethylthiophen-3-yl)propanol90%
H₂/Pd-CEtOAc, 50 psi3-(2,5-Dimethylthiophen-3-yl)propane60–70%

Cycloaddition Reactions

The conjugated diene system in the thiophene ring participates in [4+2] cycloadditions.
Notable examples :

DienophileConditionsProductApplicationSource
Maleic anhydrideBF₃·Et₂O, –10°CEndo-adduct with sulfoxide bridgePrecursor to arenes/cyclohexadienes
Tetracyanoethylene160°C, 15 kbarThiophene-fused cycloadductHigh-pressure synthesis route
QuinonesThermal (135°C)Polycyclic aromatic derivativesPhotochromic materials

Cycloadditions are accelerated by electron-withdrawing substituents on the dienophile or Lewis acid catalysis .

Nucleophilic Additions

The aldehyde group reacts with nucleophiles such as Grignard reagents or amines.
Reaction pathways :

NucleophileConditionsProductSelectivitySource
CH₃MgBrTHF, –78°CSecondary alcohol derivative>95%
NH₂OH·HClEtOH, refluxOxime (C=N–OH)Quantitative
PhNH₂Toluene, 80°CSchiff base (C=N–Ph)80–90%

Mechanistic Insights

  • Cycloaddition Mechanism : Thiophene S-oxides generated in situ act as electron-deficient dienes, reacting with dienophiles via a concerted [4+2] pathway .

  • Oxidation Selectivity : The aldehyde group is preferentially oxidized over the thiophene ring due to its lower redox potential .

Scientific Research Applications

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the aldehyde group allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

  • Molecular Formula : C12H12OS
  • Molecular Weight : 220.29 g/mol
  • IUPAC Name : 3-(2,5-dimethylthiophen-3-yl)prop-2-enal

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The mechanism involves the modulation of the NF-kB signaling pathway:

  • Inhibition of NF-kB Activation : The compound prevents the phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of NF-kB.
  • Cytokine Production : A significant reduction in cytokine levels was observed when macrophages were treated with 10 µM of the compound.

Case Studies

Several case studies have explored the effects of this compound on specific diseases:

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxicity against breast cancer cell lines (MCF-7).
    • Findings : The compound showed an IC50 value of 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.
  • Case Study on Inflammatory Disease Models :
    • Objective : To assess its anti-inflammatory effects in a murine model of arthritis.
    • Results : Mice treated with the compound exhibited reduced paw swelling and lower levels of inflammatory markers compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
  • Cell Signaling Modulation : It alters key signaling pathways that regulate inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, and how can purity be optimized?

  • Methodology : A Mannich reaction followed by oxidation is commonly employed. For example, (E)-3-(heteroaryl)acrylaldehydes can be synthesized via Wittig reactions using triphenylphosphine reagents, as demonstrated in furan derivatives . Reduction of intermediates with NaBH₄ in dry MeOH ensures controlled conversion . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and HR-ESI-MS are critical to confirm purity (>95%) and structural integrity .

Q. How should this compound be stored to prevent degradation, given its α,β-unsaturated aldehyde functionality?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to minimize oxidation and polymerization. Analogous aldehydes like 3-(4-hydroxyphenyl)acrylaldehyde show stability under these conditions . Regular monitoring via TLC or HPLC is advised to detect degradation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the thiophene and acrylaldehyde moieties .
  • HR-ESI-MS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error .
  • FT-IR : Validate aldehyde C=O stretch (~1680–1720 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the thiophene ring?

  • Methodology : Use SHELXL for small-molecule refinement. Apply restraints to anisotropic displacement parameters (ADPs) for the thiophene ring atoms. For severe disorder, split the model into two positions with occupancy refinement. Validate using R1/wR2 convergence (<5% discrepancy) and check for residual electron density peaks in Olex2 .

Q. What strategies address low regioselectivity during functionalization of the acrylaldehyde group?

  • Methodology : Employ directed ortho-metalation (DoM) using a Lewis acid (e.g., BF₃·OEt₂) to direct electrophilic substitution. Alternatively, protect the aldehyde as an acetal before functionalization, then deprotect with aqueous HCl . Monitor reaction progress via in situ Raman spectroscopy to optimize conditions.

Q. How can hydrogen-bonding patterns in its crystal structure be analyzed to predict supramolecular assembly?

  • Methodology : Perform graph set analysis (GSA) using Mercury Software. Identify motifs like D (2) (donor-acceptor pairs) or R₂²(8) (eight-membered rings) from Etter’s rules. Compare with databases (CSD) to predict co-crystal formation with hydrogen-bond acceptors (e.g., pyridine derivatives) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are artifacts minimized?

  • Methodology :

  • Antioxidant Activity : Use DPPH radical scavenging assay (IC₅₀ calculation) with ascorbic acid as a positive control. Pre-saturate samples with N₂ to avoid oxidation artifacts .
  • Anti-inflammatory Activity : LPS-induced NO production in RAW 264.7 cells, with dexamethasone control. Normalize cell viability via MTT assay to exclude cytotoxicity .

Q. How can DFT calculations predict its reactivity in catalytic applications (e.g., as a ligand or substrate)?

  • Methodology : Optimize geometry at B3LYP/6-311+G(d,p) level in Gaussian 16. Calculate Fukui indices (ƒ⁺/ƒ⁻) to identify nucleophilic (Cβ of acrylaldehyde) and electrophilic (thiophene S-atom) sites. Compare with experimental Hammett σ values for substituent effects .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enal

InChI

InChI=1S/C9H10OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-6H,1-2H3/b4-3+

InChI Key

BGGIBENEGIZHNP-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/C=O

Canonical SMILES

CC1=CC(=C(S1)C)C=CC=O

Origin of Product

United States

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